molecular formula C9H8F3NO2 B1404452 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene CAS No. 1404193-89-0

2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene

Cat. No. B1404452
M. Wt: 219.16 g/mol
InChI Key: CCAHAGBMWINSEO-UHFFFAOYSA-N
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Description

2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene is a chemical compound with the empirical formula C9H8F3NO2 and a molecular weight of 219.16 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene can be represented by the SMILES string FC(F)(F)CC1=CC(C)=C(C=C1)N+=O . This indicates that the molecule consists of a benzene ring substituted with a methyl group, a nitro group, and a 2,2,2-trifluoroethyl group.


Physical And Chemical Properties Analysis

2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene is a solid substance . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions were not available in the sources I found.

Scientific Research Applications

Application in Synthesis of SF5-Containing Compounds

Research demonstrates that derivatives of nitro(pentafluorosulfanyl)benzenes, like 1-Nitro-4-(pentafluorosulfanyl)benzene, are used in the direct amination process. This process leads to the efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, which are significant in various chemical applications (Pastýříková et al., 2012).

Exploring σ(C-Se)-π Hyperconjugation

The compound 1-nitro-4-[(phenylselanyl)methyl]benzene, sharing a similar structural motif with 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene, was studied to understand the effects of σ(C-Se)-π hyperconjugation. This study provided insights into the electronic properties of such compounds, which is essential for developing new materials and chemical reactions (White & Blanc, 2014).

Crystal Structure Analysis

The crystal structure of compounds similar to 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene has been studied to understand their molecular configurations. For example, the structure of 3-Amino-5,6-Dimethyl-2-Nitrobiphenyl-4-Carbonitrile was determined, revealing insights into the arrangement of substituents around the benzene ring, which is crucial for understanding the compound's reactivity and physical properties (Zhang, 2013).

Reactivity in Nitration Reactions

Compounds structurally related to 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene have been studied to understand their reactivity during nitration. These studies are important for developing efficient synthetic routes for various industrial and pharmaceutical applications (Sharnin, Falyakhov, & Butovetskii, 1975).

Contributions to Advanced Materials Science

Research into similar nitro-substituted benzene compounds, like 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), has expanded our understanding of molecular structures and interactions. Such studies contribute to the field of materials science, particularly in designing new molecular materials with specific properties (Fujita et al., 1996).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information provided by Sigma-Aldrich includes the signal word “Danger” and the precautionary statements “P301 + P310”, which advise to call a poison center or doctor if swallowed .

properties

IUPAC Name

2-methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-6-4-7(5-9(10,11)12)2-3-8(6)13(14)15/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAHAGBMWINSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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